molecular formula C21H28ClN3O4 B12628425 [4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride

[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride

Cat. No.: B12628425
M. Wt: 421.9 g/mol
InChI Key: CWEDBCOCWXFGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone hydrochloride features a piperazine core linked to two distinct moieties:

  • A 3,4,5-trimethoxyphenyl group via a methanone bridge.
  • A 2-pyridinylethyl chain at the piperazine nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications .

Properties

Molecular Formula

C21H28ClN3O4

Molecular Weight

421.9 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride

InChI

InChI=1S/C21H27N3O4.ClH/c1-26-18-14-16(15-19(27-2)20(18)28-3)21(25)24-12-10-23(11-13-24)9-7-17-6-4-5-8-22-17;/h4-6,8,14-15H,7,9-13H2,1-3H3;1H

InChI Key

CWEDBCOCWXFGAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCC3=CC=CC=N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyridine and trimethoxyphenyl groups. Common synthetic routes include:

    Nucleophilic Substitution: The piperazine ring is often synthesized through nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The pyridine moiety can be introduced via coupling reactions such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Methoxylation: The trimethoxyphenyl group is typically introduced through methoxylation reactions using methoxy reagents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, boronic acids, palladium catalysts, various solvents.

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Aryl Group Piperazine Substituent Salt Form Key Features
Target Compound 3,4,5-Trimethoxyphenyl 2-Pyridinylethyl Hydrochloride Electron-rich aryl group; pyridine enhances π-π interactions .
Compound 21 (Thiophen-2-yl analog) Thiophen-2-yl 4-(Trifluoromethyl)phenyl Not specified Thiophene introduces sulfur-based interactions; trifluoromethyl boosts lipophilicity .
MK47 () Thiophen-2-yl 4-(Trifluoromethyl)phenyl Not specified Ethyl spacer between thiophene and piperazine; trifluoromethyl enhances metabolic stability .
Cetirizine-related () (4-Chlorophenyl)phenylmethyl Ethanol or acetic acid derivatives Hydrochloride Antihistamine core; chlorophenyl increases steric bulk .
W3 () Pyrimidin-2-yl with triazole 4-Methylpiperazin-1-yl Not specified Dual heterocycles (pyrimidine/triazole) enable hydrogen bonding .

Impact of Substituents

  • Chlorophenyl groups (e.g., cetirizine analogs) increase steric hindrance and hydrophobicity, favoring blood-brain barrier penetration .
  • Piperazine Substituents :

    • The 2-pyridinylethyl chain in the target compound may enhance binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors). In contrast, trifluoromethylphenyl groups (Compound 21, MK47) improve resistance to oxidative metabolism .
  • Salt Forms :

    • Hydrochloride salts (target, cetirizine analogs) are common for enhancing aqueous solubility. Dihydrochlorides (e.g., in ) may further increase solubility but require pH optimization for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.